molecular formula C16H14O4 B12276317 5-Benzoyl-2-methoxy-benzoicacidmethylester

5-Benzoyl-2-methoxy-benzoicacidmethylester

Cat. No.: B12276317
M. Wt: 270.28 g/mol
InChI Key: TWKBRLSTIOMVTB-UHFFFAOYSA-N
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Description

5-Benzoyl-2-methoxy-benzoicacidmethylester is an organic compound with the molecular formula C15H14O4 It is a derivative of benzoic acid and is characterized by the presence of a benzoyl group and a methoxy group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-2-methoxy-benzoicacidmethylester typically involves the esterification of 5-benzoyl-2-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-2-methoxy-benzoicacidmethylester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 5-benzoyl-2-methoxybenzoic acid.

    Reduction: Formation of 5-(hydroxyphenyl)-2-methoxybenzoic acid methyl ester.

    Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.

Scientific Research Applications

5-Benzoyl-2-methoxy-benzoicacidmethylester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Benzoyl-2-methoxy-benzoicacidmethylester involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with enzymes and receptors, modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Similar structure but contains a sulfonic acid group instead of a carboxylic acid ester.

    5-Benzoyl-2-methylbenzenesulfonic acid: Contains a methyl group instead of a methoxy group.

Uniqueness

5-Benzoyl-2-methoxy-benzoicacidmethylester is unique due to the presence of both benzoyl and methoxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

methyl 5-benzoyl-2-methoxybenzoate

InChI

InChI=1S/C16H14O4/c1-19-14-9-8-12(10-13(14)16(18)20-2)15(17)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

TWKBRLSTIOMVTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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